2-Bromo-5-fluoroisonicotinaldehyde CAS number 1005291-43-9
2-Bromo-5-fluoroisonicotinaldehyde CAS number 1005291-43-9
An In-depth Technical Guide to 2-Bromo-5-fluoroisonicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
2-Bromo-5-fluoroisonicotinaldehyde, identified by CAS number 1005291-43-9, is a highly functionalized pyridine derivative that has emerged as a critical building block for researchers in medicinal chemistry and organic synthesis. Its structure is distinguished by a pyridine ring substituted with a bromo group, a fluoro group, and an aldehyde functional group. This unique combination of features makes it a versatile intermediate for constructing complex molecular architectures. The bromine atom serves as a convenient handle for cross-coupling reactions, the fluorine atom can significantly enhance the pharmacokinetic properties of target molecules, and the aldehyde group provides a reactive site for a multitude of chemical transformations. This guide offers a senior application scientist's perspective on the core properties, synthesis, reactivity, and strategic applications of this valuable compound.
PART 1: Physicochemical Properties & Safety Data
A thorough understanding of a compound's physical properties and safety profile is the foundation of sound experimental design. 2-Bromo-5-fluoroisonicotinaldehyde is a solid at room temperature, and its key identifiers and properties are summarized below.[1][2][3]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1005291-43-9 | [1][2][4][5] |
| Molecular Formula | C₆H₃BrFNO | [1][2][3] |
| Molecular Weight | 204.00 g/mol | [2][6][7] |
| IUPAC Name | 2-bromo-5-fluoroisonicotinaldehyde | [1] |
| Synonyms | 2-bromo-5-fluoropyridine-4-carbaldehyde, 2-Bromo-5-fluoro-4-formylpyridine | [5][7] |
| Appearance | White to off-white solid | [1][5] |
| Boiling Point | 251.7 ± 35.0 °C at 760 mmHg | [1][4] |
| SMILES | O=CC1=C(F)C=NC(Br)=C1 | [2][8] |
| InChI Key | DDLSIOQASXKYHW-UHFFFAOYSA-N | [1][8] |
Authoritative Insight: Causality Behind Storage and Handling
The recommended storage conditions—refrigeration at 2-8°C under an inert atmosphere—are not merely precautionary.[2][5] Aldehydes, particularly those on electron-deficient rings, can be susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Storing under an inert gas like nitrogen or argon mitigates this degradation pathway, ensuring the compound's purity and reactivity are maintained over time. Cold-chain shipping is often employed to preserve this stability during transit.[5]
Table 2: GHS Safety Information and Handling
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[1][9] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[9] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[9] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[9] |
Handling Protocol: Due to its hazard profile, handling should occur in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[10] Avoid generating dust and ensure all sources of ignition are removed.[10]
PART 2: Field-Proven Synthesis and Mechanistic Insights
The synthesis of 2-Bromo-5-fluoroisonicotinaldehyde is typically achieved via a directed ortho-metalation (DoM) strategy. This powerful technique allows for the regioselective functionalization of aromatic rings. The protocol described below is a robust and scalable method derived from established procedures.[4][11]
Experimental Protocol: Synthesis via Directed ortho-Metalation
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Inert Atmosphere Setup: A multi-neck, oven-dried flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (24.64 g). The solution is cooled to -70 °C using a dry ice/acetone bath.
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Base Formation (LDA): n-Butyllithium (2.4 M in hexanes, 55.5 mL) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -65 °C.[4][11] After the addition is complete, the reaction mixture is allowed to warm slowly to -10 °C, then re-cooled to -70 °C.
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Expert Rationale: This "warming and re-cooling" step ensures the complete formation of lithium diisopropylamide (LDA), a strong, non-nucleophilic base essential for the subsequent deprotonation step. Performing the entire synthesis at low temperatures prevents unwanted side reactions and decomposition of the thermally sensitive organolithium intermediates.
-
-
Directed ortho-Metalation: A solution of 2-bromo-5-fluoropyridine (19.48 g) in anhydrous THF (100 mL) is added dropwise to the LDA solution at -70 °C. The resulting mixture is stirred at this temperature for 2 hours.
-
Expert Rationale: The bromine atom at the 2-position of the pyridine ring acts as a directed metalating group (DMG), guiding the LDA to selectively abstract the proton at the adjacent C3 position. The fluorine at C5 further acidifies the ring protons, but the directing power of the bromine ensures high regioselectivity.
-
-
Formylation: N,N-Dimethylformamide (DMF, 16.3 g) is added dropwise while maintaining the temperature at -70 °C. The reaction is stirred for an additional 2 hours.[4][11]
-
Expert Rationale: DMF serves as a synthetic equivalent of a formyl cation ("CHO+"). The highly nucleophilic lithiated pyridine intermediate attacks the electrophilic carbonyl carbon of DMF.
-
-
Aqueous Workup: The reaction is quenched by the slow addition of 4M hydrochloric acid in dioxane (111 mL) at -70 °C. The mixture is then allowed to warm to room temperature, diluted with ethyl acetate, and washed sequentially with water and saturated brine.[4][11]
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by silica gel column chromatography to yield the final product.[4][11]
Visualizing the Synthesis Workflow
Caption: High-level workflow for the synthesis of the target compound.
Visualizing the Core Mechanism
Caption: Mechanism: Directed ortho-metalation followed by formylation.
PART 3: Reactivity and Synthetic Utility
The value of 2-Bromo-5-fluoroisonicotinaldehyde lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
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The Aldehyde Group: This is a versatile electrophile. It readily participates in nucleophilic additions, reductive aminations to form secondary amines, Wittig reactions to generate alkenes, and condensation reactions (e.g., Knoevenagel, aldol) to build molecular complexity.
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The Bromo Group: Positioned at C2, this atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to introduce a wide array of aryl, alkyl, alkynyl, or amino substituents, respectively. This is the primary method for elaborating the core scaffold.[12]
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The Fluoro Group: The fluorine at C5 is largely unreactive under standard synthetic conditions. Its primary role is strategic: its high electronegativity influences the electronic properties of the ring and provides a site for metabolic blocking.[13] The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity, and increase lipophilicity, thereby improving cell membrane permeability.[12][13]
Visualizing the Reactivity Map
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